molecular formula C7H7NO3 B141934 Salicylhydroxamic acid CAS No. 89-73-6

Salicylhydroxamic acid

Cat. No.: B141934
CAS No.: 89-73-6
M. Wt: 153.14 g/mol
InChI Key: HBROZNQEVUILML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

Salicylhydroxamic acid is classified as having acute toxicity, both through inhalation and dermal contact . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of causing cancer . It is advised to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

Biochemical Analysis

Biochemical Properties

Salicylhydroxamic acid plays a crucial role in biochemical reactions by acting as an enzyme inhibitor. It is a potent and irreversible inhibitor of the urease enzyme in various bacteria and plants. The molecule is structurally similar to urea but is not hydrolyzable by urease, which allows it to disrupt the bacteria’s metabolism through competitive inhibition . Additionally, this compound interacts with the alternative oxidase enzyme in the mitochondrial electron transport chain system of plants, fungi, and some protists, blocking the flow of electrons through this pathway . This inhibition forces electrons through the cytochrome pathway, allowing researchers to study the operation of the cytochrome pathway without the interference of the alternative oxidase activity.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In plants, it acts as an inhibitor of the alternative oxidase enzyme, leading to a decrease in ATP production by oxidative phosphorylation . This inhibition results in the accumulation of reactive oxygen species (ROS) and affects cell signaling pathways and gene expression. In bacteria, this compound disrupts the metabolism by inhibiting urease, leading to a reduction in the bacteria’s ability to hydrolyze urea . This disruption affects cellular metabolism and can lead to cell death. Additionally, this compound has been shown to enhance the NADH-oxidase activity in mitochondria and chloroplasts, further influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the active site of the urease enzyme, preventing the hydrolysis of urea and disrupting the bacteria’s metabolism . In the mitochondrial electron transport chain, this compound inhibits the alternative oxidase enzyme, blocking the flow of electrons and reducing ATP production . This inhibition forces electrons through the cytochrome pathway, allowing researchers to study the cytochrome pathway’s operation without the interference of the alternative oxidase activity. Additionally, this compound has been shown to affect gene expression by altering the redox state of cells and influencing cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound can significantly inhibit mycelial growth, conidial germination, and enzyme activity in various fungi . These effects are observed over different time periods, indicating that the compound’s inhibitory effects can persist over time. Additionally, the degradation of this compound in laboratory settings can lead to the formation of metabolites that may have different biochemical properties and effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that this compound can significantly inhibit the growth and enzyme activity of various pathogens at specific concentrations . At higher doses, the compound can exhibit toxic effects, leading to adverse reactions in animal models. For example, this compound has been shown to cause growth arrest in certain fungal species at high concentrations . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly in the inhibition of the alternative oxidase enzyme in the mitochondrial electron transport chain . This inhibition affects the flow of electrons through the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels . Additionally, this compound can influence the metabolic flux and metabolite levels in cells by disrupting the normal operation of metabolic pathways. The compound’s interaction with urease also affects the urea hydrolysis pathway in bacteria, leading to a disruption in nitrogen metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. In plants, this compound is transported to the mitochondria, where it inhibits the alternative oxidase enzyme . This localization is crucial for its inhibitory effects on the mitochondrial electron transport chain. Additionally, the compound’s distribution within cells can affect its accumulation and localization, influencing its overall biochemical effects .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is primarily localized in the mitochondria, where it inhibits the alternative oxidase enzyme and affects the electron transport chain . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell. Additionally, the compound’s localization in the mitochondria allows it to influence the redox state of the cell and affect cellular signaling pathways .

Preparation Methods

Salicylhydroxamic acid can be synthesized through several methods. One common synthetic route involves the reaction of salicylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide . The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature for several hours. Industrial production methods may involve the use of phase transfer catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Salicylhydroxamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to form complexes with metal ions such as iron (III), copper (II), nickel (II), and zinc (II) . These reactions often involve the use of common reagents such as metal salts and occur under conditions that favor complex formation. The major products formed from these reactions are metal-salicylhydroxamate complexes, which have been characterized using techniques like infrared spectroscopy and UV-Vis spectroscopy .

Properties

IUPAC Name

N,2-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-6-4-2-1-3-5(6)7(10)8-11/h1-4,9,11H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBROZNQEVUILML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5075365
Record name Salicylhydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5075365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS]
Record name Salicylhydroxamic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17178
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

89-73-6
Record name Salicylhydroxamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salicylhydroxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salicylhydroxamic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03819
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Salicylhydroxamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193440
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Salicylhydroxamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5088
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Salicylhydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5075365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Salicylohydroxamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.759
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SALICYLHYDROXAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q07182D0T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

SHA-Sepharose 4B was prepared by mixing 130 mg of (6-aminohexanoyl)-4-aminomethylsalicylhydroxamic acid (SHA-Z-NH2), dissolved in 30 mL 0.2M NaHCO3, with 6.5 g HCl washed CNBr activated Sepharose 4B (Pharmacia) overnight at room temperature. After the coupling reaction, 2 mL 0.5M Tris, pH 8.5 were added and the gel slurry mixed at room temperature for 1 hour, and washed with water, 0.5M NaCl, and water again. The resulting SHA-Sepharose 4B was suspended in 30 mL of 20% ethanol, and stored at 4° C.
Name
(6-aminohexanoyl)-4-aminomethylsalicylhydroxamic acid
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

SHA-Sepharose 4B was prepared by mixing 130 mg of (6-aminohexanoyl)-4-aminomethylsalicylhydroxamic acid (SHA-Z-NH2), dissolved in 30 mL 0.2M NaHCO3, with. 6.5 g HCl washed CNBr activated Sepharose 4B (Pharmacia) overnight at room temperature. After the coupling reaction, 2 mL of 0.5M Tris, pH 8.5 were added and the gel slurry mixed at room temperature for 1 hour, and washed with water, 0.5M NaCl, and water again. The resulting SHA-Sepharose 4B was suspended in 30 mL of 20% ethanol, and stored at 4° C.
Name
(6-aminohexanoyl)-4-aminomethylsalicylhydroxamic acid
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

SHA-Sepharose 4B was prepared by mixing 130 mg of (6-aminohexanoyl)-4-amino-methylsalicylhydroxamic acid (SHA--Z--NH2), dissolved in 30 mL 0.2M NaHCO3, with 6.5 g HCl washed CNBr activated Sepharose 4B (Pharmacia) overnight at room temperature. After the coupling reaction, 2 mL of 0.5M Tris, pH 8.5 were added and the gel slurry mixed at room temperature for 1 hour, and washed with water, 0.5M NaCl, and water again. The resulting SHA-Sepharose 4B was suspended in 30 mL of 20% ethanol, and stored at 4° C.
Name
(6-aminohexanoyl)-4-amino-methylsalicylhydroxamic acid
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Ten milliliters of unmodified M280 or M450 magnetic beads (Dynal) were gradually dehydrated into acetonitrile, and converted to aldehyde modified beads using oxalyl chloride activated N,N-dimethylsulfoxide and triethylamine in dichloromethane at −78° C. The resulting aldehyde bearing beads were gradually rehydrated and suspended in 5 mL of 0.1 M sodium acetate pH 5.5. The aldehyde groups were coupled N′-[(4-(N-hydroxycarbamoyl)-3-hydroxy-phenyl)methyl]-N-(2-{N-[2-(4-{N-[(N-hydroxycarbamoyl)-3-hydroxyphenyl)methyl]carbamoyl}-butanoylamino)ethyl]-4-(N-aminocarbamoyl)butanoylamino}ethyl)pentane-1,5-diamide (21Y-SHA-hydrazide) by adding 25 milligrams dissolved in 200 uL N,N-dimethylsulfoxide, and rotating coupling reaction over night at room temperature. The beads were then washed extensively with water and stored in 5 mL of 10% ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylsulfoxide
Quantity
200 μL
Type
solvent
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
N,N-dimethylsulfoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
5 mL
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Salicylhydroxamic acid
Reactant of Route 2
Reactant of Route 2
Salicylhydroxamic acid
Reactant of Route 3
Salicylhydroxamic acid
Reactant of Route 4
Reactant of Route 4
Salicylhydroxamic acid
Reactant of Route 5
Salicylhydroxamic acid
Reactant of Route 6
Reactant of Route 6
Salicylhydroxamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.